An In-depth Technical Guide to the Physicochemical Properties of Pirimiphos-methyl
An In-depth Technical Guide to the Physicochemical Properties of Pirimiphos-methyl
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core physicochemical properties of Pirimiphos-methyl, an organophosphorothioate insecticide. The data presented is intended to support research applications, from environmental fate analysis to toxicology and formulation development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key properties are provided, accompanied by workflow visualizations.
Core Physicochemical Properties
Pirimiphos-methyl (IUPAC name: O-2-diethylamino-6-methylpyrimidin-4-yl O,O-dimethyl phosphorothioate) is a straw-colored liquid at room temperature.[1][2] Its fundamental physical and chemical characteristics are crucial for understanding its behavior in biological and environmental systems.
Table 1: General Physicochemical Properties of Pirimiphos-methyl
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₁₁H₂₀N₃O₃PS | - | [3][4] |
| Molecular Weight | 305.33 g/mol | - | [3][4] |
| Melting Point | 15–18 °C | Technical Grade | [1][2][5][6] |
| Boiling Point | Decomposes before boiling | Standard Pressure | [2][6][7] |
| Density | 1.157 g/mL | 20 °C | [1] |
| 1.17 g/cm³ | 20 °C | [2][8] | |
| Vapor Pressure | 2.0 mPa | 20 °C | [7] |
| 1.47 x 10⁻⁵ kPa | 30 °C | [5] | |
| Dissociation Constant (pKa) | 4.30 | 20 °C | [2][8] |
Solubility Profile
The solubility of Pirimiphos-methyl is a critical parameter for its application, bioavailability, and environmental distribution. It is sparingly soluble in water but miscible with most organic solvents.[1][9]
Table 2: Solubility of Pirimiphos-methyl
| Solvent | Solubility | Temperature | pH | Reference(s) |
| Water | 11 mg/L | 20 °C | 5 | [2][8] |
| 10 mg/L | 20 °C | 7 | [2][8] | |
| 9.7 mg/L | 20 °C | 9 | [2][8] | |
| ~5 mg/L | 30 °C | - | [1][5] | |
| Organic Solvents | Miscible | - | - | [1][9] |
| Xylene | 250,000 mg/L | 20 °C | - | [7] |
| Chloroform | Slightly Soluble | - | - | [3] |
| Ethyl Acetate | Slightly Soluble | - | - | [3] |
Partition and Stability Characteristics
The octanol-water partition coefficient (Kow) indicates the lipophilicity of Pirimiphos-methyl, suggesting a high potential for bioaccumulation.[10] Its stability is highly dependent on pH and exposure to light.
Table 3: Partition Coefficient and Stability Data for Pirimiphos-methyl
| Parameter | Value | Conditions | Reference(s) |
| Octanol-Water Partition Coefficient (log Kow) | 4.12 - 4.35 | 20-30 °C | [2][5] |
| Hydrolysis Half-Life (DT₅₀) | 7.3 days | 25 °C, pH 5 | [2] |
| 117 days | 25 °C, pH 7 | [8][11] | |
| 75 days | 25 °C, pH 9 | [8][11] | |
| Aqueous Photolysis Half-Life (DT₅₀) | 0.46 hours | 25 °C, pH 5 | [8][12] |
| 0.47 hours | 25 °C, pH 7 | [8][12] |
Mechanism of Action: Acetylcholinesterase Inhibition
As an organophosphate insecticide, the primary mechanism of action for Pirimiphos-methyl is the inhibition of the enzyme acetylcholinesterase (AChE).[5][7] In a healthy synapse, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the nerve signal. Pirimiphos-methyl phosphorylates the serine hydroxyl group in the active site of AChE, rendering the enzyme non-functional. This leads to an accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of cholinergic receptors, resulting in neurotoxicity and ultimately, insect death.
Caption: Mechanism of Pirimiphos-methyl via acetylcholinesterase (AChE) inhibition.
Experimental Protocols
Standardized methodologies are essential for obtaining reliable and reproducible physicochemical data. The following protocols are based on internationally recognized OECD Guidelines for the Testing of Chemicals.
This protocol determines the saturation mass concentration of a substance in water. Given Pirimiphos-methyl's solubility is around 10 mg/L (above 10⁻² g/L), the Flask Method is the appropriate choice.[13][14]
Methodology:
-
Preparation: Add an amount of Pirimiphos-methyl to a flask containing high-purity water that is in excess of its expected solubility.
-
Equilibration: Seal the flask and agitate it at a controlled, constant temperature (e.g., 20 °C) for a sufficient duration to reach equilibrium. A preliminary test can determine the time required, but typically 24-48 hours is adequate.
-
Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the same constant temperature to let undissolved material settle. Separate the aqueous phase from the solid phase, typically by centrifugation followed by filtration through a filter that does not adsorb the test substance.
-
Analysis: Determine the concentration of Pirimiphos-methyl in the clear, saturated aqueous solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: The water solubility is reported as the average concentration from at least three replicate flasks.
Caption: Workflow for determining water solubility via the OECD 105 Flask Method.
This protocol measures the log Kow, a key indicator of a chemical's lipophilicity. The Shake Flask Method is suitable for substances like Pirimiphos-methyl with a log Kow value in the range of -2 to 4.[15][16]
Methodology:
-
Solvent Preparation: Pre-saturate 1-octanol with water and water with 1-octanol to ensure thermodynamic equilibrium between the two phases. If the substance is ionizable, use a buffer solution (pH should be at least one unit away from the pKa) for the aqueous phase to measure the partition of the neutral species.[16]
-
Test Substance Preparation: Dissolve a known quantity of Pirimiphos-methyl in either the pre-saturated water or 1-octanol. The concentration should be low enough to not affect the properties of the solvent phases.
-
Partitioning: Place known volumes of the octanol and aqueous phases into a suitable vessel (e.g., a separatory funnel). Add the prepared test substance solution. Shake the vessel vigorously for several minutes to facilitate partitioning and then allow the phases to separate at a constant temperature.
-
Phase Separation: Separate the two phases carefully after equilibrium is reached, typically by centrifugation to ensure a clean separation.
-
Analysis: Determine the concentration of Pirimiphos-methyl in both the 1-octanol and aqueous phases using an appropriate analytical technique (e.g., HPLC, GC).
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow). The experiment should be run in triplicate.
Caption: Workflow for determining the Kow via the OECD 107 Shake Flask Method.
References
- 1. 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) [inchem.org]
- 2. Pirimiphos-methyl | C11H20N3O3PS | CID 34526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pirimiphos-methyl CAS#: 29232-93-7 [m.chemicalbook.com]
- 4. Pirimiphos-methyl | 29232-93-7 | FP37336 | Biosynth [biosynth.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Pirimiphos-methyl - Wikipedia [en.wikipedia.org]
- 7. Pirimiphos-methyl (Ref: OMS 1424) [sitem.herts.ac.uk]
- 8. fao.org [fao.org]
- 9. fao.org [fao.org]
- 10. echemi.com [echemi.com]
- 11. rivm.nl [rivm.nl]
- 12. 4.18 Pirimiphos-methyl (086)(R)** [fao.org]
- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.ca]
- 14. Water Solubility | Scymaris [scymaris.com]
- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
